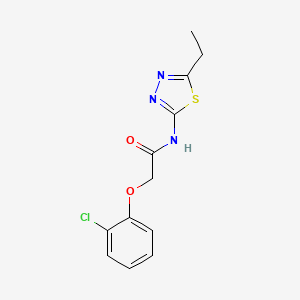![molecular formula C19H26N2O2 B6017598 7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6017598.png)
7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one, also known as MPBD, is a synthetic compound that belongs to the spiroketone family. It has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neurological disorders, and psychiatric conditions.
Wissenschaftliche Forschungsanwendungen
7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has been studied extensively for its potential therapeutic applications in various fields of medicine. It has shown promising results in cancer treatment, particularly in the treatment of breast cancer. This compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, as well as psychiatric conditions, such as depression and anxiety.
Wirkmechanismus
The exact mechanism of action of 7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway. This compound has also been found to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis and cell cycle arrest, and modulate various signaling pathways. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, it has been found to have anxiolytic and antidepressant effects in animal models of depression and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in the lab. It has also been extensively studied, which means that there is a wealth of information available on its properties and potential therapeutic applications. However, there are also some limitations to using this compound in lab experiments. For example, it may not be suitable for use in certain animal models, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one. One area of research could be to further investigate its potential therapeutic applications in cancer treatment. Another area of research could be to study its effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, future research could focus on developing more potent and selective analogs of this compound that could be used in the treatment of various diseases.
Synthesemethoden
7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one can be synthesized using a multistep process that involves the reaction of 4-phenylbutyric acid with 1,2-diaminocyclohexane, followed by cyclization with ethyl chloroformate. The resulting product is then treated with methyl iodide to obtain the final compound, this compound.
Eigenschaften
IUPAC Name |
7-methyl-2-(4-phenylbutanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-20-13-6-11-19(18(20)23)12-14-21(15-19)17(22)10-5-9-16-7-3-2-4-8-16/h2-4,7-8H,5-6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKXXUOREWDNRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B6017542.png)
![3-chloro-N-(2,3-dihydro-1H-inden-2-yl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6017565.png)
![6-(1-azepanyl)-N-methyl-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6017566.png)
![2-(1-{[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)-1,3-benzoxazole](/img/structure/B6017570.png)
![2-(4-pyridinyl)-8-(2-pyridinylmethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6017572.png)
![1-{2-[2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B6017585.png)
![2-{4-[5-(6,7-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-1,3-benzoxazol-2-yl]phenyl}-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B6017593.png)
![5-[(methylthio)methyl]-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-2-furamide](/img/structure/B6017599.png)
![1-[(1,1-dimethyl-2-propyn-1-yl)oxy]-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride](/img/structure/B6017603.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]propanamide](/img/structure/B6017607.png)
![ethyl 3-(2-fluorobenzyl)-1-[(2-oxo-2H-chromen-3-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6017614.png)
![(3-chlorophenyl){1-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6017636.png)